4-Isopropyl-m-phenylenediamine

Polyimide Synthesis Structure-Property Relationships Thermoplastics

Researchers developing solution-processable polyimides for lithium battery electrolytes or fine-tuning oxidation hair dye shades require this specific diamine. The ortho-isopropyl group enhances solubility in NMP, DMF, and DMAc, enabling spin-coating of films. In hair dyes, it acts as a coupler for precise shade control and improved fastness. Our high-purity grade ensures reproducible polymer Tg and color outcomes. - Enables soluble polyimide synthesis for battery electrolytes. - Modifies chromophore for targeted hair dye shades. - Lower melting point (31.5-32.5 °C) simplifies melt processing.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 14235-45-1
Cat. No. B077348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-m-phenylenediamine
CAS14235-45-1
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)N)N
InChIInChI=1S/C9H14N2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,10-11H2,1-2H3
InChIKeyIPDXWXPSCKSIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-m-phenylenediamine Properties & Sourcing


4-Isopropyl-m-phenylenediamine (CAS 14235-45-1) is an m-phenylenediamine derivative featuring an isopropyl group at the 4-position of the aromatic ring [1]. It serves as a versatile intermediate in the synthesis of high-performance polymers and dyes [2]. The compound exhibits a melting point of 31.5–32.5 °C, a boiling point of 136–137 °C at 2.5 Torr, and a predicted density of 1.042 ± 0.06 g/cm³ . Its molecular formula is C9H14N2, with a molecular weight of 150.22 g/mol [1]. Notably, its ortho-substituted alkyl group confers distinct steric and electronic properties that differentiate it from unsubstituted m-phenylenediamine in material science applications [3].

Selection Ortho-isopropyl substitution for soluble polyimide synthesis
Processing Low melting point supports low-temperature melt blending and formulation
Use Context Specialty hair dye coupler with distinct shade and fastness profile

Why 4-Isopropyl-m-phenylenediamine Cannot Be Substituted


Despite sharing a phenylenediamine core, 4-isopropyl-m-phenylenediamine is not functionally equivalent to unsubstituted m-phenylenediamine or p-phenylenediamine. The steric bulk of the ortho-isopropyl group profoundly alters the conformation and packing of polymer chains, leading to measurable differences in glass transition temperature (Tg), solubility, and mechanical properties in polyimides [1]. Similarly, in oxidation hair dyes, the substitution pattern dictates the shade, fastness, and toxicological profile; meta-isomers function as couplers, while para-isomers serve as developers, and alkyl substitution modifies the chromophore and skin absorption [2]. Substituting this compound with a generic m-phenylenediamine without considering these quantitative property shifts risks material failure, non-reproducible color outcomes, and compliance issues.

Polymer chain packing
Unsubstituted m-phenylenediamine may yield insoluble polyimides; ortho-isopropyl bulk is critical for maintaining solubility in NMP, DMF, and DMAc.
Dye shade and fastness
Alkyl substitution pattern determines color outcome and wash fastness; generic couplers may shift final shade or reduce light fastness.
Regulatory classification
Different hazard profiles (e.g., absence of Skin Sens. 1 vs. p-phenylenediamine) may affect SDS and handling requirements; substitution can alter compliance posture.

4-Isopropyl-m-phenylenediamine vs. Key Comparators


Polymer Solubility & Processability

In polyimide synthesis, incorporating ortho-alkylated m-phenylenediamines such as 4-isopropyl-m-phenylenediamine increases the torsion angle of the imide ring, disrupting chain packing and enhancing solubility [1]. This study, which directly compared diamine monomers with varying ortho-alkyl groups (including isopropyl, methyl, and unsubstituted), demonstrated that the isopropyl group leads to superior solubility in common organic solvents, a critical factor for solution-based processing of high-performance polymers.

Polymer solubility
Class-level inference
Isopropyl > methyl > unsubstituted (NMP, DMF, DMAc)
Higher solubility ranking supports solution-processable polyimide synthesis
Based on comparative study with BPADA; class-level trend
Polyimide Synthesis Structure-Property Relationships Thermoplastics

Melting Point & Processing Ease

4-Isopropyl-m-phenylenediamine exhibits a melting point of 31.5–32.5 °C , significantly lower than that of unsubstituted m-phenylenediamine (63–64 °C) [1] and p-phenylenediamine (145–147 °C) [2]. This near-ambient melting point simplifies melting and mixing during polymer synthesis and dye formulation, reducing energy input and minimizing thermal degradation risks.

Melting point
Cross-study comparable
31.5–32.5 °C vs. 63–64 °C (m-PDA) and 145–147 °C (p-PDA)
Lower melting point may simplify melt processing and reduce thermal stress
Approximately 32 °C lower than unsubstituted m-phenylenediamine
Physical Properties Material Handling Formulation Development

Regulatory & Safety Profile

Under the CLP regulation, 4-isopropyl-m-phenylenediamine is classified as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, p-phenylenediamine carries a more severe sensitization profile (Skin Sens. 1, H317) and is subject to stricter concentration limits in consumer products [2]. This differential classification directly influences procurement and handling requirements.

Regulatory profile
Cross-study comparable
No Skin Sens. 1 (vs. p-PDA Skin Sens. 1 H317)
Differential classification may influence PPE and ventilation requirements
Based on CLP notified classifications (ECHA)
Safety Regulatory Compliance Procurement

Oxidative Hair Dye Coupler Role

In oxidative hair dyeing, m-phenylenediamines function as couplers, while p-phenylenediamines act as developers [1]. Alkyl substitution on the coupler ring, such as the isopropyl group in 4-isopropyl-m-phenylenediamine, modifies the resulting chromophore, shifting the final color shade. Studies on related m-phenylenediamine derivatives show that alkyl substitution can produce blue-black shades when combined with p-phenylenediamine, with a tenfold increase in light fastness compared to p-phenylenediamine alone [2].

Hair dye coupler role
Class-level inference
Reported 10× light fastness improvement for related alkylated m-PDA derivatives
Alkyl-substituted coupler determines final shade and fastness profile
Coupling with p-phenylenediamine at pH 9–10; class-level trend
Hair Dye Color Cosmetics Coupler Chemistry

Use in Polyimide Battery Electrolytes

4-Isopropyl-m-phenylenediamine is specifically claimed as a diamine monomer for synthesizing optically transparent polyimide-based electrolytes for lithium batteries [1]. This patent teaches that polyimides derived from this monomer, when combined with lithium salts, yield homogeneous, high-ion-conductivity electrolytes suitable for advanced battery applications. In contrast, unsubstituted m-phenylenediamine-based polyimides are not highlighted for this specialized electrolyte function.

Battery electrolyte use
Supporting evidence
Explicitly claimed in patent CN200480012781 for polyimide-based electrolyte
Specific monomer required to replicate patented electrolyte compositions
With PMDA and lithium salt; not claimed for unsubstituted m-PDA
Polymer Electrolytes Lithium Batteries Polyimide

4-Isopropyl-m-phenylenediamine: Key Application Scenarios


Soluble Polyimides for Coatings & Films

Based on class-level evidence [1], 4-isopropyl-m-phenylenediamine is the preferred diamine monomer when solution-processable polyimides are required. The ortho-isopropyl group enhances solubility in common organic solvents (NMP, DMF, DMAc), enabling spin-coating, casting, or printing of polyimide films. Its lower melting point (31.5–32.5 °C) compared to p-phenylenediamine (145–147 °C) [2] further simplifies melt polymerization or blending processes.

Specialty Oxidation Hair Dye Formulation

In oxidative hair color formulations, 4-isopropyl-m-phenylenediamine serves as a coupler to produce specific shades when combined with a developer like p-phenylenediamine [3]. The alkyl substitution modifies the chromophore, enabling fine-tuning of color and improving wash and light fastness. The regulatory classification (no Skin Sens. 1) [4] may offer formulation advantages in markets with strict sensitization limits.

Polyimide-Based Solid Electrolyte R&D

Patent literature explicitly describes the use of 4-isopropyl-m-phenylenediamine in synthesizing polyimides for lithium battery electrolytes [5]. Researchers aiming to develop solid-state or gel polymer electrolytes with high ionic conductivity and optical transparency should procure this specific monomer to replicate the claimed compositions.

Analytical Method & Quality Control

A validated reverse-phase HPLC method using a Newcrom R1 column and acetonitrile/water/phosphoric acid mobile phase has been established for the separation and analysis of 4-isopropyl-m-phenylenediamine [6]. This method supports purity verification and batch-to-batch consistency checks in procurement and quality assurance workflows.

Application
Selection Property
Validation Focus
Solution-processable polyimide synthesis
Ortho-alkyl substitution; solubility in NMP, DMF, DMAc
Film quality and processing performance
Oxidative hair dye formulation
Alkyl-substituted coupler; shade and fastness profile
Colorimetric and wash/light fastness testing
Lithium battery polymer electrolyte R&D
Patented polyimide architecture
Ionic conductivity and optical transparency
QC and purity verification
Validated reverse-phase HPLC method
Batch-to-batch purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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